Trimethoxy-acetic acid hydrazide

Description

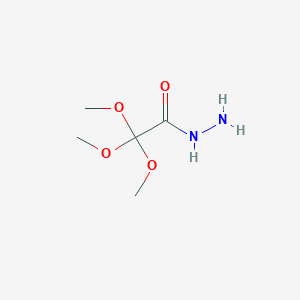

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trimethoxyacetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4/c1-9-5(10-2,11-3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXQWXYXAMXTRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)NN)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trimethoxy Acetic Acid Hydrazide and Analogous Structures

Precursor Synthesis and Esterification Strategies for Trimethoxyphenylacetic Acid Derivatives

The synthesis of trimethoxy-acetic acid hydrazide fundamentally begins with the preparation of its precursor, 3,4,5-trimethoxyphenylacetic acid. nih.gov This precursor is a common intermediate in organic synthesis, primarily utilized for the conversion of its carboxyl group. targetmol.com One patented method for its preparation involves the reaction of preheated 3,4,5-trimethoxybenzaldehyde (B134019) with a phase transfer catalyst, chloroform, and a preheated alkaline solution in a microchannel reactor. google.com The pH of the resulting aqueous phase is adjusted to crystallize and yield 3,4,5-trimethoxymandelic acid or its salt. This intermediate is then reacted with trimethylchlorosilane and sodium iodide in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide. google.com The final step involves a reaction with zinc powder and an organic acid in a microchannel reactor to produce 3,4,5-trimethoxyphenylacetic acid with high yield and purity. google.comgoogle.com

Once the trimethoxyphenylacetic acid precursor is obtained, a crucial step towards the synthesis of the corresponding hydrazide is esterification. The Fischer esterification is a classic method where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk To drive the reaction towards the ester product, the water formed during the reaction is often removed. For smaller esters like ethyl ethanoate, the ester can be distilled off as it forms due to its lower boiling point compared to the other reactants and products. chemguide.co.uk

Modern esterification methods offer milder conditions and improved yields. For instance, peptide coupling reagents such as TBTU, TATU, or COMU can facilitate the esterification of carboxylic acids with alcohols at room temperature in the presence of organic bases. organic-chemistry.org Another approach involves the use of a 2,2'-biphenol-derived phosphoric acid catalyst, which promotes dehydrative esterification in toluene (B28343) at 100 °C without the need for water removal. organic-chemistry.org

Interactive Table: Comparison of Esterification Methods for Carboxylic Acids

| Method | Catalyst/Reagent | Solvent | Temperature | Key Features |

| Fischer Esterification | Concentrated H₂SO₄ or HCl | Alcohol (reactant) | Reflux | Reversible; water removal required for high yield. chemguide.co.uk |

| Peptide Coupling Reagents | TBTU, TATU, COMU | Aprotic solvents | Room Temperature | Fast reactions; suitable for primary and secondary alcohols. organic-chemistry.org |

| Phosphoric Acid Catalysis | 2,2'-biphenol-derived phosphoric acid | Toluene | 100 °C | No water removal needed; gram-scale applicable. organic-chemistry.org |

| DBSA Catalysis | p-dodecylbenzenesulfonic acid (DBSA) | Water | Not specified | Surfactant-type catalyst; no dehydrating agents needed. organic-chemistry.org |

Hydrazinolysis and Amidation Reactions for Acyl Hydrazide Formation

The conversion of the synthesized ester of trimethoxyphenylacetic acid to this compound is typically achieved through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695), under reflux conditions. nih.govnih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the desired acyl hydrazide. nih.gov

Alternatively, acyl hydrazides can be synthesized directly from carboxylic acids without the intermediate esterification step. A one-pot method involves the reaction of a carboxylic acid with hydrazine hydrate using a catalyst. For example, a method using Hβ type solid acid sieve catalysts in a reaction kettle with a rectifying column has been reported for the synthesis of acethydrazide, which could be adapted for this compound. google.com In this process, excess hydrazine hydrate is used, and the water generated is continuously removed to drive the reaction forward, leading to high yields. google.com Another patented method utilizes a CuO/Cr₂O₃ composite catalyst under similar conditions. google.com

Amidation reactions represent another pathway to acyl hydrazides. Activated amides can react with hydrazine under transition-metal-catalyst-free conditions at room temperature to produce acyl hydrazides in good yields. researchgate.netresearcher.lifeorganic-chemistry.org This method has been shown to be efficient in an aqueous environment. organic-chemistry.org The activation of the amide can be achieved by converting it into an N-Boc, N-nitroso, or N-tosyl amide, which then undergoes transamidation with hydrazine hydrate. researchgate.net

Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis

The efficiency and yield of the synthesis of this compound and its analogs are highly dependent on the optimization of reaction conditions.

Temperature: The reaction temperature plays a critical role. For hydrazinolysis, reflux temperatures are commonly employed to ensure the reaction goes to completion. nih.gov However, in some cases, maintaining room temperature is crucial, especially when dealing with sensitive functional groups. nih.gov For certain reactions, such as the formation of acyl hydrazides from activated amides, the reaction can proceed efficiently at 25 °C. researchgate.netorganic-chemistry.org

Solvents: The choice of solvent can significantly influence the reaction outcome. Ethanol is a common solvent for hydrazinolysis due to its ability to dissolve both the ester and hydrazine hydrate. nih.govnih.gov Aprotic solvents like 1,4-dioxane (B91453) have been found to be optimal for certain acyl substitution reactions leading to hydrazides. researchgate.netorganic-chemistry.org In some modern, environmentally friendly approaches, reactions are performed in an aqueous environment or even under solvent-free conditions. researchgate.netorganic-chemistry.orgthieme-connect.de

Catalysis: The use of catalysts can dramatically improve reaction rates and yields. Acid catalysts are essential for Fischer esterification. chemguide.co.uk In the direct synthesis of acyl hydrazides from carboxylic acids, solid acid catalysts like Hβ type molecular sieves or composite catalysts such as CuO/Cr₂O₃ have proven effective and offer the advantage of being easily recyclable. google.comgoogle.com For amidation reactions, bases like cesium carbonate (Cs₂CO₃) have been shown to promote the reaction efficiently. researchgate.netorganic-chemistry.org Transition-metal catalysts, such as palladium complexes, are employed in more advanced synthetic routes for C-N bond formation. organic-chemistry.org

Interactive Table: Optimization Parameters for Acyl Hydrazide Synthesis

| Parameter | Condition | Rationale/Effect | Reference(s) |

| Temperature | Room Temperature (25 °C) | Mild conditions, suitable for sensitive substrates. | researchgate.net, nih.gov, organic-chemistry.org |

| Reflux | Drives reaction to completion, especially for less reactive substrates. | nih.gov, nih.gov | |

| Solvent | Ethanol | Good solvent for both ester and hydrazine hydrate in hydrazinolysis. | nih.gov, nih.gov |

| 1,4-Dioxane | Optimal for certain acyl substitution reactions. | organic-chemistry.org, researchgate.net | |

| Water | Environmentally friendly solvent for reactions with activated amides. | researchgate.net, organic-chemistry.org | |

| Catalyst | H₂SO₄ / HCl | Acid catalyst for Fischer esterification. | chemguide.co.uk |

| Hβ molecular sieves / CuO/Cr₂O₃ | Solid acid catalysts for direct synthesis from carboxylic acids, recyclable. | google.com, google.com | |

| Cs₂CO₃ | Base catalyst for amidation reactions. | organic-chemistry.org, researchgate.net |

Advanced Synthetic Routes for Stereoselective and Regioselective Synthesis

Modern organic synthesis is increasingly focused on the development of highly selective reactions. While specific examples for this compound are not extensively documented, general principles for stereoselective and regioselective synthesis of related structures are applicable.

Stereoselective Synthesis: The synthesis of chiral α-amino acid derivatives, which are structurally related to the target compound, has been achieved through stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. nih.gov This method utilizes visible light-promoted photoredox catalysis with an organic acridinium-based photocatalyst. This approach allows for the use of carboxylic acids as radical precursors without prior derivatization, offering a practical route to highly functionalized, unnatural α-amino acids with good to high yields and stereoselectivity. nih.gov

Regioselective Synthesis: Regioselectivity is crucial when multiple reactive sites are present in a molecule. In the synthesis of heterocyclic systems derived from aminopyrazoles, an intriguing pattern of regioselectivity was observed in reactions with various electrophiles. mdpi.com For instance, the reaction of 5-aminopyrazole with trifluoroacetic anhydride (B1165640) resulted in substitution on the exocyclic amino group, while reactions with other electrophiles showed substitution at the N(1) position of the pyrazole (B372694) ring. mdpi.com The choice of reactants and reaction conditions can thus be tailored to achieve the desired regiochemical outcome. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have also been employed for the stereocontrolled synthesis of complex molecules, demonstrating high regioselectivity and preservation of geometry. nih.gov

Chemical Reactivity and Derivatization Pathways of Trimethoxy Acetic Acid Hydrazide

Condensation Reactions with Carbonyl Compounds: Formation of Trimethoxy-Substituted Hydrazones

The reaction of trimethoxy-acetic acid hydrazide with aldehydes and ketones represents a fundamental and widely utilized transformation. This condensation reaction leads to the formation of N-acylhydrazones, also known as Schiff bases, which are valuable intermediates in organic synthesis and often exhibit significant biological activities.

Mechanistic Investigations of Schiff Base Formation

The formation of a trimethoxy-substituted hydrazone from this compound and a carbonyl compound proceeds through a well-established nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a small amount of acid.

Synthesis of Diverse Hydrazone Derivatives with Varied Aromatic and Aliphatic Moieties

The condensation of this compound can be carried out with a wide range of aromatic and aliphatic aldehydes and ketones, leading to a diverse library of hydrazone derivatives. The choice of the carbonyl compound allows for the introduction of various structural motifs, which can be used to modulate the steric and electronic properties of the final molecule. This versatility is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is often required.

The reaction conditions for the synthesis of these hydrazones are generally mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or methanol, sometimes with the addition of a catalytic amount of acid like glacial acetic acid. The products are often crystalline solids that can be purified by recrystallization.

Below is a representative table of hydrazone derivatives synthesized from this compound and various carbonyl compounds, showcasing the diversity of accessible structures.

| Carbonyl Compound | Resulting Hydrazone Structure | Typical Reaction Conditions |

| Benzaldehyde | N'-(phenylmethylene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Ethanol, reflux |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Methanol, reflux, catalytic acetic acid |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Ethanol, reflux |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Methanol, reflux |

| Acetone | N'-(propan-2-ylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Ethanol, reflux |

| Cyclohexanone | N'-(cyclohexylidene)-2-(3,4,5-trimethoxyphenyl)acetohydrazide | Methanol, reflux |

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazone derivatives of this compound, as well as the hydrazide itself, are valuable precursors for the synthesis of a variety of heterocyclic compounds. These cyclization reactions often lead to the formation of stable, five-membered aromatic rings containing nitrogen and, in some cases, oxygen or sulfur atoms.

Formation of 1,3,4-Oxadiazoles, 1,2,4-Triazoles, and Related Azoles

1,3,4-Oxadiazoles: These five-membered heterocycles can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). philarchive.org Alternatively, oxidative cyclization of the corresponding N-acylhydrazones can also yield 1,3,4-oxadiazoles. Another important pathway is the reaction of the hydrazide with carbon disulfide in the presence of a base, which initially forms a dithiocarbazate salt. This intermediate can then be cyclized to a 5-thioxo-1,3,4-oxadiazole derivative.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often proceeds via the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting this compound with an isothiocyanate. The resulting thiosemicarbazide can then undergo cyclization under basic conditions to afford a 1,2,4-triazole-3-thione. The thione group can be further functionalized or removed if desired. Another approach involves the reaction of the hydrazide with an imidate or a similar electrophile, followed by cyclization.

The following table summarizes some of the key cyclization reactions for the formation of these azoles.

| Target Heterocycle | Reagents | General Reaction Conditions |

| 1,3,4-Oxadiazole | Carboxylic acid, POCl₃ | Reflux |

| 1,3,4-Oxadiazole-2-thione | Carbon disulfide, KOH | Alcoholic solution, reflux |

| 1,2,4-Triazole-3-thione | Isothiocyanate, then NaOH | Two steps: formation of thiosemicarbazide, then cyclization |

Synthesis of Nitrogen-Containing Fused-Ring Systems

The reactivity of this compound and its derivatives extends to the synthesis of more complex, fused-ring heterocyclic systems. While specific examples starting directly from this compound are less common in readily available literature, the general reactivity patterns of hydrazides and hydrazones suggest their utility in constructing such scaffolds. For instance, pyrazole (B372694) and pyrimidine (B1678525) rings are often found in fused systems with significant biological activity.

One potential pathway involves the reaction of a trimethoxy-phenyl substituted hydrazone with a suitable three-carbon synthon, which could lead to the formation of a pyrazoline ring that can be subsequently fused to another ring system. Another possibility is the use of the hydrazide in multicomponent reactions, where several molecules are combined in a single step to generate complex fused structures. For example, the condensation of a hydrazide with a β-ketoester and an aldehyde can lead to the formation of fused pyrazolone (B3327878) derivatives.

Electrophilic and Nucleophilic Transformations of the Hydrazide Moiety

The hydrazide functional group in this compound possesses both nucleophilic and electrophilic character, although its nucleophilic nature is more commonly exploited in synthesis.

The terminal -NH₂ group is a potent nucleophile, as demonstrated in its condensation with carbonyl compounds (Section 3.1) and its reaction with isothiocyanates to form thiosemicarbazides (Section 3.2.1). The nucleophilicity of this group is central to most of its derivatization pathways. According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atoms of the hydrazide are considered soft nucleophiles and will react preferentially with soft electrophiles. nih.gov

The hydrazide can also undergo acylation at the terminal nitrogen atom upon reaction with acid chlorides or anhydrides. This reaction leads to the formation of diacylhydrazines, which are themselves useful intermediates for the synthesis of 1,3,4-oxadiazoles through cyclodehydration.

While less common, the hydrazide moiety can also exhibit electrophilic character under certain conditions. For instance, after conversion to a more reactive intermediate, the carbonyl carbon can be susceptible to nucleophilic attack. However, the primary and most synthetically useful transformations of this compound rely on the nucleophilicity of its nitrogen atoms.

Acyl Transfer Reactions: N-Acetylation, C-Acetylation, and Rearrangements

The reactivity of this compound is characterized by the nucleophilic nature of the terminal nitrogen atom of the hydrazide moiety, which readily participates in acyl transfer reactions. These reactions, including N-acetylation, C-acetylation, and potential rearrangements, are fundamental to the derivatization of this compound, enabling the synthesis of a diverse range of structures with potential applications in various fields of chemistry. The presence of the trimethoxy-phenyl group can influence the reactivity of the hydrazide through electronic and steric effects.

N-Acetylation

N-acetylation is a common transformation for hydrazides, including this compound, leading to the formation of N'-acetylhydrazides. This reaction involves the introduction of an acetyl group onto the terminal nitrogen atom of the hydrazide.

Reaction with Acetic Anhydride (B1165640):

A standard and efficient method for the N-acetylation of hydrazides is the reaction with acetic anhydride. This reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, and can be carried out in the presence of a suitable solvent or even under solvent-free conditions. The reaction is generally chemoselective for the more nucleophilic terminal nitrogen.

Detailed Research Findings: While specific studies on the N-acetylation of this compound are not extensively documented in publicly available literature, the general reactivity of aryl- and alkyl-acetic acid hydrazides provides a strong basis for predicting its behavior. For analogous compounds, the reaction with acetic anhydride is highly efficient, often resulting in high yields of the corresponding N'-acetylated product. The reaction mechanism involves the nucleophilic attack of the terminal amino group of the hydrazide on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid.

| Reactant | Acetylating Agent | Conditions | Product | Yield (%) |

| This compound | Acetic Anhydride | Room Temperature, Stirring | N'-(2-(3,4,5-trimethoxyphenyl)acetyl)acetohydrazide | High (expected) |

| Phenylacetic acid hydrazide | Acetic Anhydride | Reflux | N'-(2-phenylacetyl)acetohydrazide | >90 |

| 2-Chloro-4-fluorophenyl)acetohydrazide | Acetic Anhydride | N/A | N'-(2-(2-chloro-4-fluorophenyl)acetyl)acetohydrazide | N/A |

Reaction with Acetyl Chloride:

Acetyl chloride is another potent acetylating agent that can be used for the N-acetylation of this compound. The reaction is typically rapid and exothermic. However, it generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting hydrazide, rendering it unreactive. Therefore, the reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl and drive the reaction to completion.

Detailed Research Findings: Studies on related hydrazides demonstrate that the use of acetyl chloride in the presence of a base is an effective method for N-acetylation. The choice of base and reaction conditions can be crucial to avoid side reactions. The trimethoxyphenyl group is generally stable under these conditions.

| Reactant | Acetylating Agent | Base | Product | Yield (%) |

| This compound | Acetyl Chloride | Triethylamine | N'-(2-(3,4,5-trimethoxyphenyl)acetyl)acetohydrazide | High (expected) |

| Benzohydrazide (B10538) | Acetyl Chloride | Pyridine | N'-acetylbenzohydrazide | ~85 |

C-Acetylation

C-acetylation involves the introduction of an acetyl group onto the carbon backbone of the molecule. In the context of this compound, C-acetylation would primarily target the activated aromatic ring. The three methoxy (B1213986) groups on the phenyl ring are strong activating groups, directing electrophilic substitution to the ortho and para positions.

Detailed Research Findings: Direct C-acetylation of the trimethoxyphenyl ring in this compound via Friedel-Crafts acylation is a plausible but potentially challenging reaction. The presence of the basic hydrazide moiety can lead to complexation with the Lewis acid catalyst (e.g., AlCl₃), potentially deactivating the catalyst or leading to undesired side reactions. Protection of the hydrazide group may be necessary prior to attempting C-acetylation.

Alternatively, C-acylated precursors could be used to synthesize C-acetylated this compound. For instance, a C-acetylated trimethoxyphenylacetic acid could be synthesized first and then converted to the corresponding hydrazide.

| Precursor | Reaction | Product |

| 3,4,5-Trimethoxyphenylacetic acid | Friedel-Crafts Acylation | 2-(2-Acetyl-4,5,6-trimethoxyphenyl)acetic acid |

| 2-(2-Acetyl-4,5,6-trimethoxyphenyl)acetic acid | Esterification followed by Hydrazinolysis | 2-(2-Acetyl-4,5,6-trimethoxyphenyl)acetohydrazide |

Rearrangements

Hydrazides can undergo various rearrangement reactions, often under thermal or acidic conditions. For this compound, potential rearrangements could involve the acyl group migrating between the two nitrogen atoms or other more complex transformations.

Detailed Research Findings: While specific rearrangement studies on this compound are scarce, the general literature on hydrazide chemistry suggests possibilities. For instance, in the presence of strong acids, acylhydrazides can sometimes undergo hydrolysis back to the carboxylic acid and hydrazine (B178648), which could then participate in other reactions.

One notable rearrangement for some hydrazide derivatives is the Curtius rearrangement, which converts an acyl azide (B81097) (derivable from a hydrazide) into an isocyanate. While this is not a direct rearrangement of the hydrazide itself, it is a key transformation pathway starting from the corresponding acyl azide.

Another possibility, though less common for simple acetohydrazides, could be intramolecular cyclization reactions, particularly if a suitable reactive group is present on the trimethoxyphenyl ring. However, for this compound itself, significant thermal or acid-catalyzed rearrangements beyond simple N- to N-acyl migration are not widely reported for analogous structures under typical laboratory conditions.

Further research is required to fully elucidate the specific rearrangement pathways available to this compound.

Coordination Chemistry of Trimethoxy Acetic Acid Hydrazide and Its Derivatives

Ligand Properties and Donor Set Analysis

Trimethoxy-acetic acid hydrazide, with its combination of a hydrazide moiety and ether-like methoxy (B1213986) groups, presents a unique set of characteristics as a ligand. The presence of multiple potential donor atoms—the carbonyl oxygen, the terminal amino nitrogen, and the methoxy oxygens—classifies it as a potentially multidentate ligand.

Tautomerism and its Influence on Metal Chelation

A critical aspect of the coordination chemistry of acylhydrazones is their ability to exist in tautomeric forms: the keto form and the enol form. researchgate.netrsc.orgnih.govscispace.comresearchgate.net This equilibrium is significantly influenced by factors such as the solvent, pH, and the presence of metal ions. rsc.org

Keto Form: In the solid state and in many solutions, the ligand exists predominantly in the keto form, featuring a carbonyl (C=O) group and an amino (-NH2) group.

Enol Form: Upon chelation with a metal ion, the ligand can undergo deprotonation and tautomerize to the enolic form. This process involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl (-OH) group and an imine (-C=N-) functionality. researchgate.netnih.govscispace.comresearchgate.net

This tautomeric shift is fundamental to the chelation process. The enolization allows the ligand to act as a monobasic bidentate or tridentate ligand, coordinating to the metal ion through the enolic oxygen and the azomethine nitrogen. nih.gov The formation of stable five- or six-membered chelate rings is a strong driving force for this tautomerization. Quantum-chemical calculations on related hydrazone systems have shown that while the keto form may be more stable for the free ligand, the enol form is favored upon complexation. researchgate.net

Multidentate Coordination Modes and Bridging Capabilities

The structural versatility of this compound and its derivatives allows for several coordination modes. The specific mode adopted depends on the metal ion, the reaction conditions, and the stoichiometry of the complex.

Common Coordination Modes:

Bidentate (O, N) Coordination: The most common mode of coordination for hydrazides involves the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. ias.ac.inat.ua In the case of this compound, this would result in the formation of a stable five-membered chelate ring. This mode is often observed when the ligand coordinates in its neutral keto form.

Tridentate (O, N, O) Coordination: Derivatives of this compound, particularly its acylhydrazones formed by condensation with aldehydes or ketones containing an additional donor group (e.g., a phenolic hydroxyl), can act as tridentate ligands. nih.govjptcp.com In such cases, coordination typically involves the enolic oxygen, the azomethine nitrogen, and the additional donor atom.

Bridging Coordination: Hydrazide ligands can also act as bridging ligands, connecting two or more metal centers. wikipedia.org This can occur through the hydrazide moiety itself, with the two nitrogen atoms and the oxygen atom coordinating to different metal ions. Acylhydrazone derivatives can form polynuclear complexes where the ligand bridges metal centers, leading to the formation of dimers, polymers, or more complex structures. wikipedia.orgbme.hu

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with hydrazide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Complexes with Transition Metal Cations (e.g., Copper, Nickel, Cobalt, Iron, Zinc, Ruthenium)

A wide array of transition metal complexes with hydrazide and acylhydrazone ligands have been synthesized and studied. nih.govfrontiersin.orgnih.gov

Copper(II) Complexes: Copper(II) complexes of hydrazones have been extensively investigated. They often exhibit square planar or distorted octahedral geometries. researchgate.net For instance, related hydrazone ligands have been shown to form mononuclear Cu(II) complexes with a 1:1 or 1:2 metal-to-ligand ratio. nih.govfrontiersin.org

Nickel(II) and Cobalt(II) Complexes: These metals typically form octahedral complexes with hydrazide-type ligands. tsijournals.com Magnetic susceptibility measurements and electronic spectra are crucial in determining the geometry of these complexes.

Zinc(II) Complexes: As a d¹⁰ ion, Zn(II) complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry. nih.gov

Ruthenium Complexes: The coordination chemistry of ruthenium with hydrazide and hydrazone ligands is of growing interest. rsc.orgmdpi.comresearchgate.netfigshare.commdpi.com Ruthenium(II) and Ruthenium(III) complexes have been synthesized, often exhibiting octahedral geometries. rsc.orgmdpi.com These complexes are of particular interest for their potential catalytic and biological applications. For example, half-sandwich ruthenium complexes with acylhydrazone ligands have been shown to be catalytically active. rsc.org

The general synthetic route involves the reaction of the appropriate metal chloride or nitrate (B79036) salt with the hydrazide ligand in an alcoholic solution, often with gentle heating.

Coordination Compounds with Main Group and Lanthanide Metal Ions

While less common than transition metal complexes, coordination compounds of hydrazides with main group and lanthanide metals have also been reported.

Main Group Metals: There is potential for this compound to form complexes with main group metals, although this area is less explored.

Lanthanide Complexes: Lanthanide ions, known for their high coordination numbers (typically 8 or 9) and flexible coordination geometries, form interesting complexes with polydentate ligands like acylhydrazones. ias.ac.inrsc.orgnih.govmdpi.comresearchgate.net The synthesis of lanthanide complexes with hydrazone ligands often results in polynuclear structures. rsc.orgmdpi.com The larger ionic radii of lanthanide ions allow for the accommodation of multiple ligand molecules and solvent molecules in the coordination sphere. The coordination is primarily driven by the hard-soft acid-base (HSAB) principle, with the hard lanthanide ions preferring to bind to hard donor atoms like oxygen.

Spectroscopic and Electronic Characterization of Metal-Hydrazide Complexes

The formation of metal complexes with this compound and its derivatives can be confirmed and characterized by a range of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of hydrazide ligands.

A shift of the ν(C=O) band to a lower frequency in the complex compared to the free ligand is indicative of coordination through the carbonyl oxygen. jptcp.com

The disappearance of the ν(N-H) band of the -NH2 group and the appearance of a new band corresponding to ν(C=N) in the spectra of the complexes suggest the enolization of the ligand and its coordination in the deprotonated form. jptcp.com

The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. jptcp.comtsijournals.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination environment.

Ligand Bands: The spectra of the complexes typically show bands due to intra-ligand π→π* and n→π* transitions. These bands may be shifted upon coordination.

Charge Transfer Bands: The appearance of new bands, often in the visible region, can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.com

d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands corresponding to d-d transitions can be observed. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes.

The disappearance of the -NH proton signal in the ¹H NMR spectrum of a complex is strong evidence for the deprotonation and enolization of the hydrazide ligand upon coordination. mdpi.com

Shifts in the signals of protons and carbons near the coordination sites can also confirm the involvement of these atoms in bonding to the metal ion.

Interactive Data Table: Characteristic IR Spectral Data for Hydrazone Ligands and their Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3200-3400 | Absent or shifted | Deprotonation and coordination |

| ν(C=O) | ~1650-1680 | Shifted to lower frequency (~1600-1630) | Coordination of carbonyl oxygen |

| ν(C=N) | Absent | Appears (~1590-1620) | Enolization and coordination |

| ν(M-O) | Absent | Appears (~450-550) | Formation of metal-oxygen bond |

| ν(M-N) | Absent | Appears (~400-500) | Formation of metal-nitrogen bond |

Interactive Data Table: Expected Electronic Spectral Data and Geometries for Transition Metal Complexes of Hydrazone Ligands

| Metal Ion | Typical Geometry | Expected d-d Transitions (nm) |

| Cu(II) | Square Planar / Distorted Octahedral | ~500-700 |

| Ni(II) | Octahedral | Multiple bands, e.g., ~400, ~650, ~1100 |

| Co(II) | Octahedral | Multiple bands, e.g., ~500, ~600, ~1200 |

| Fe(III) | Octahedral (High Spin) | Weak, spin-forbidden bands |

| Zn(II) | Tetrahedral / Octahedral | No d-d transitions (d¹⁰) |

| Ru(II) | Octahedral | MLCT bands in the visible region |

Advanced Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational arrangement of molecules. The analysis of the vibrational spectra of hydrazide derivatives provides a clear fingerprint of their molecular structure.

For hydrazide compounds, characteristic vibrational modes are associated with the N-H, C=O, and N-N bonds of the hydrazide moiety, as well as the vibrations of the aromatic ring and its substituents. In the case of p-hydroxybenzoylhydrazine (HBH) and p-aminobenzoylhydrazide (ABH), the asymmetric and symmetric stretching vibrations of the NH2 group are observed in the FT-IR spectra in the regions of 3395-3300 cm⁻¹ and 3340-3200 cm⁻¹, respectively. The N-H stretching vibration for both compounds appears around 3260 cm⁻¹. cauverycollege.ac.in

The FT-IR spectrum of 3,4,5-trimethoxybenzhydrazide, a close analogue, displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The vibrational frequencies from FT-IR and FT-Raman spectroscopy are often compared with theoretical frequencies calculated using computational methods to achieve precise assignments. cauverycollege.ac.in For instance, in a study on benzohydrazide (B10538), the calculated vibrational frequencies were used to provide a complete assignment of the observed spectra. researchgate.net

A comparison of FT-IR and Raman spectroscopy reveals their complementary nature. epequip.com While FT-IR is highly effective for identifying many chemical substances, Raman spectroscopy, particularly with a 1064nm laser, can overcome issues of fluorescence and sample heterogeneity. epequip.comsapub.org

Table 1: Characteristic Vibrational Frequencies for Hydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H (Amine) | Asymmetric Stretch | 3395 - 3300 | cauverycollege.ac.in |

| N-H (Amine) | Symmetric Stretch | 3340 - 3200 | cauverycollege.ac.in |

| N-H (Amide) | Stretch | ~3260 | cauverycollege.ac.in |

| C=O (Amide) | Stretch | 1710 - 1650 | researchgate.net |

| C-O (Methoxy) | Stretch | 1260 - 1000 | cauverycollege.ac.in |

| Aromatic C-H | Stretch | 3100 - 3000 | esisresearch.org |

| Aromatic C=C | Stretch | 1625 - 1430 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques such as COSY and HSQC reveal the connectivity between atoms.

For trimethoxy-substituted hydrazides, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H protons of the hydrazide moiety. The protons of the methoxy groups typically appear as sharp singlets in the upfield region of the spectrum, around 3.6–3.9 ppm. The aromatic protons will exhibit splitting patterns (e.g., singlets, doublets, triplets) depending on their substitution pattern and coupling with neighboring protons. researchgate.net The N-H protons of the hydrazide group often appear as broad singlets in the downfield region, typically between 8 and 10 ppm, and their chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the methoxy groups. The carbonyl carbon is typically observed in the downfield region of the spectrum.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for a Trimethoxybenzoyl Hydrazide Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Aromatic H | 6.3 - 7.3 | 105 - 155 | |

| Methoxy (OCH₃) H | 3.6 - 3.9 | 55 - 65 | |

| N-H (Hydrazide) | 8.0 - 10.0 | - | |

| C=O (Amide) | - | 160 - 175 | rsc.org |

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. Electron ionization (EI) and softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed. uva.nl

In the mass spectrum of a trimethoxy-substituted hydrazide, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. For hydrazides, common fragmentation pathways involve the cleavage of the N-N bond, the C-N bond, and the loss of small neutral molecules such as water, ammonia, or carbon monoxide. raco.cat

For a compound like 3,4,5-trimethoxybenzohydrazide, the mass spectrum would likely show a prominent molecular ion peak, and fragment ions corresponding to the trimethoxybenzoyl cation and other characteristic fragments. nih.gov The analysis of fragmentation patterns under different ionization conditions, such as electron-activated dissociation (EAD), can provide detailed insights into the structure of novel compounds. nih.gov

Table 3: Potential Mass Spectrometry Fragments for a Trimethoxybenzoyl Hydrazide

| Fragment | m/z (mass-to-charge ratio) | Possible Origin | Reference |

| [M+H]⁺ | Molecular Weight + 1 | Protonated molecular ion | nih.gov |

| [M]⁺˙ | Molecular Weight | Molecular ion | raco.cat |

| [C₁₀H₁₁O₄]⁺ | 195 | Loss of NHNH₂ | General Fragmentation |

| [C₇H₅O]⁺ | 105 | Benzoyl cation | General Fragmentation |

| [C₆H₅]⁺ | 77 | Phenyl cation | raco.cat |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities are characteristic of the chromophores present in the molecule.

Hydrazide derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The aromatic ring and the carbonyl group of the hydrazide moiety are the primary chromophores. The presence of methoxy groups on the benzene (B151609) ring can influence the position and intensity of these absorption bands. For hydrazine (B178648) and its derivatives, characteristic absorption peaks can be observed, and their intensity can be used for quantitative analysis. rsc.orgresearchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be determined computationally, are directly related to the electronic transitions observed in the UV-Vis spectrum. researchgate.net

Theoretical Chemistry Approaches: Density Functional Theory (DFT) Calculations

Theoretical chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. nih.govnih.gov

Geometry Optimization and Conformational Landscape Analysis

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to explore its different possible conformations (conformational landscape analysis). By finding the global minimum on the potential energy surface, the most stable conformation can be identified. cauverycollege.ac.in For a molecule like trimethoxy-acetic acid hydrazide, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry. These theoretical structures can then be compared with experimental data from X-ray crystallography, if available. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Structure

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govdergipark.org.tr

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov DFT calculations can accurately predict the energies of the HOMO and LUMO, as well as their spatial distribution, which helps in understanding the reactive sites within the molecule. For various hydrazide and related derivatives, DFT studies have shown that the HOMO-LUMO gap is a key factor in determining their biological activity and potential applications in areas like dye-sensitized solar cells. cauverycollege.ac.innih.govresearchgate.net

Table 4: Calculated Quantum Chemical Parameters for a Related Hydrazone Derivative

| Parameter | Description | Calculated Value | Reference |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -0.26751 eV | nih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18094 eV | nih.gov |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 0.08657 eV | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.04 eV | nih.gov |

| Chemical Potential (μ) | Escaping tendency of electrons | -0.22 eV | nih.gov |

| Electrophilicity Index (ω) | Global electrophilic nature | 0.58 eV | nih.gov |

Note: The data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative example of a complex trimethoxy-substituted hydrazone derivative.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Investigations

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors on the MEP map represent different values of the electrostatic potential. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. wolfram.com

For this compound, computational analysis, hypothetically performed using Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set, would reveal distinct electrostatic potential regions. The most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atoms of the hydrazide group, owing to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites represent the primary centers for electrophilic attack.

The regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H protons of the hydrazide moiety and the C-H protons of the methoxy groups. These areas are consequently the most likely sites for nucleophilic interaction. The methoxy group oxygen atoms would also exhibit negative potential, though likely less intense than the carbonyl oxygen.

An illustrative MEP map would show a clear delineation of these reactive zones, providing insight into the molecule's intermolecular interaction patterns, such as hydrogen bonding.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Implication |

| Carbonyl Oxygen (O) | -55.0 | High susceptibility to electrophilic attack; strong hydrogen bond acceptor. |

| Hydrazide Nitrogen (primary NH₂) | -35.0 | Susceptible to electrophilic attack; hydrogen bond acceptor/donor. |

| Hydrazide Nitrogen (secondary NH) | -30.0 | Susceptible to electrophilic attack; hydrogen bond acceptor/donor. |

| Methoxy Oxygen (O) | -25.0 | Moderate susceptibility to electrophilic attack; hydrogen bond acceptor. |

| Hydrazide Hydrogens (H) | +45.0 | High susceptibility to nucleophilic attack; strong hydrogen bond donor. |

| Methoxy Hydrogens (H) | +20.0 | Moderate susceptibility to nucleophilic attack. |

Reactivity Descriptors: Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. researchgate.netnih.gov These descriptors provide a detailed picture of chemical bonding, lone pairs, and atomic shell structures. researchgate.netcanterbury.ac.uk ELF values range from 0 to 1, where a value close to 1 signifies high electron localization, characteristic of covalent bonds and lone pairs. researchgate.net LOL provides a complementary view, with high values indicating regions where localized orbitals are dominant. nih.gov

For this compound, an ELF analysis would be expected to show high localization values (approaching 1.0) in several key regions:

The basins corresponding to the C-C, C-O, C-N, N-N, N-H, and C-H covalent bonds, clearly delineating the bonding framework of the molecule.

Distinct basins corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms. These regions of high electron localization are consistent with the nucleophilic character of these atoms identified in the MEP analysis.

The LOL map would similarly highlight these areas of high electron localization, providing a clear visual representation of the bonding and non-bonding electron pairs. The core shells of the carbon, nitrogen, and oxygen atoms would also appear as regions of high localization. Together, ELF and LOL analyses offer a chemically intuitive picture of the electron distribution that complements the more quantitative NBO analysis. researchgate.net

Table 2: Hypothetical Electron Localization Function (ELF) and Local Orbital Locator (LOL) Values for Key Regions in this compound

| Molecular Region | Predicted ELF Value | Predicted LOL Value | Interpretation |

| C=O Covalent Bond | ~0.95 | ~0.90 | High degree of electron localization, indicating a strong covalent double bond. |

| N-N Covalent Bond | ~0.85 | ~0.80 | Significant electron localization, characteristic of a stable single bond. |

| N-H Covalent Bond | ~0.90 | ~0.85 | High electron localization, indicating a strong polar covalent bond. |

| Carbonyl Oxygen Lone Pairs | ~0.98 | ~0.95 | Very high electron localization, corresponding to non-bonding electron pairs. |

| Hydrazide Nitrogen Lone Pairs | ~0.97 | ~0.93 | Very high electron localization, indicating available lone pair electrons. |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a localized picture of chemical bonds and lone pairs, resembling the familiar Lewis structures. wikipedia.orgq-chem.com This analysis provides quantitative information about electron density distribution, atomic charges, and the stabilizing effects of orbital interactions. wisc.eduresearchgate.net

In a hypothetical NBO analysis of this compound, the output would detail the occupancies of the natural bond orbitals. Occupancies close to 2.0 electrons would confirm the formation of the expected sigma (σ) and pi (π) bonds, as well as the presence of core and lone pair electrons. wikipedia.org

A key feature of NBO analysis is the examination of second-order perturbation theory energies, E(2), which quantify the stabilization energy from donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu For this compound, significant intramolecular interactions would be expected. For instance, the lone pairs on the oxygen and nitrogen atoms (donors) can interact with the antibonding orbitals (acceptors) of adjacent bonds, leading to electron delocalization and stabilization of the molecule. A particularly strong interaction would be anticipated between the lone pair of the secondary hydrazide nitrogen and the π* antibonding orbital of the adjacent carbonyl group, indicating resonance stabilization.

Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N₅ | π(C₃=O₄) | 45.5 | n → π (Resonance) |

| LP(1) O₄ | σ(C₃-N₅) | 5.2 | n → σ (Hyperconjugation) |

| LP(1) O₁ | σ(C₂-C₃) | 2.8 | n → σ (Hyperconjugation) |

| σ(C₂-H) | σ(C₃-O₄) | 1.5 | σ → σ (Hyperconjugation) |

Note: Atom numbering is hypothetical for illustrative purposes.

Prediction and Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical switching, frequency conversion, and data storage. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a laser. Molecules with large hyperpolarizabilities often possess a significant degree of intramolecular charge transfer, typically facilitated by a π-conjugated system linking an electron donor and an electron acceptor group.

For this compound, computational methods can predict its NLO properties by calculating the static and dynamic hyperpolarizabilities. While the molecule lacks an extensive π-conjugated system, the presence of the electron-donating hydrazide and methoxy groups and the electron-withdrawing carbonyl group could lead to a modest NLO response. The intramolecular charge transfer from the nitrogen and oxygen lone pairs to the carbonyl group, as suggested by NBO analysis, is a key factor.

The first-order hyperpolarizability (β₀) is a critical parameter for evaluating NLO activity. A higher β₀ value indicates a stronger NLO response. Theoretical calculations would likely place the hyperpolarizability of this compound at a level significantly lower than that of classic NLO materials like p-nitroaniline, but potentially of interest for certain applications.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value | Unit |

| Dipole Moment (µ) | 3.5 | Debye |

| Mean Polarizability (α) | 12.0 x 10⁻²⁴ | esu |

| First-order Hyperpolarizability (β₀) | 8.5 x 10⁻³⁰ | esu |

These predicted values would suggest that while this compound is not a premier NLO material, it possesses some non-linear optical characteristics worthy of further investigation, potentially as a building block in more complex NLO-active structures. nih.govresearchgate.net

Applications and Functional Roles in Materials Science and Chemical Systems

Integration into Polymer Architectures and Macromolecular Design

The hydrazide functional group is a powerful tool for polymer synthesis, particularly through catalyst-free reactions like the aza-Michael addition. nih.gov Research has demonstrated that hydrazides can effectively undergo bis-Michael additions with vinyl acceptors such as divinyl sulfone (DVS) to create step-growth polymers with moderate to high molecular weights. nih.gov

This reactivity is attributed to the "α-effect," where the lone pair on the adjacent nitrogen atom in the hydrazide group enhances the nucleophilicity of the reacting nitrogen. nih.gov This adjacent nitrogen can also act as a hydrogen-bond donor, facilitating an intramolecular proton transfer that activates the Michael acceptor and promotes the polymerization process. nih.gov

In this context, Trimethoxy-acetic acid hydrazide serves as a potential monomer for creating functional polymers. The general reaction mechanism is as follows:

The terminal nitrogen of the hydrazide attacks a vinyl group of a co-monomer (e.g., DVS).

A zwitterionic intermediate is formed.

An intramolecular proton transfer is facilitated by the adjacent hydrazide nitrogen.

The process repeats with the second N-H bond, leading to the formation of a linear polymer chain.

The incorporation of the trimethoxy-phenyl group from this compound into the polymer backbone is expected to influence the final material's properties, such as solubility in organic solvents, thermal stability, and hydrophobicity. Studies on similar systems show that polymerizations involving hydrazides can achieve high conversions (>97%) and are significantly enhanced in polar aprotic solvents like DMSO. nih.gov

| Monomer System | Reaction Conditions | Conversion (Time) | Resulting Polymer Mn (kg mol⁻¹) | Reference |

|---|---|---|---|---|

| Benzhydrazide + DVS | 75-80 °C, DMSO | ≥98% (24 h) | 3.8–34.5 | nih.gov |

| Hydrazides + HDA | 75-80 °C, DMSO | >99% (2-5 days) | Variable | nih.gov |

Development as Ligands in Catalytic Systems for Organic Transformations

Hydrazide derivatives are recognized for their ability to act as chelating ligands in coordination chemistry. The hydrazide moiety (-CONHNH₂) can coordinate to metal ions in a bidentate fashion, typically through the carbonyl oxygen and the terminal amino nitrogen. This forms stable five- or six-membered chelate rings, which is a fundamental principle in the design of metal catalysts.

While specific research on this compound as a ligand is not extensively documented, the principles of hydrazide coordination apply. The trimethoxy groups on the phenyl ring can exert significant electronic and steric influence on the resulting metal complex.

Electronic Effects: The electron-donating nature of the methoxy (B1213986) groups increases the electron density on the phenyl ring and, by extension, on the coordinating atoms of the hydrazide. This can enhance the stability of the metal-ligand bond and modulate the redox potential of the metal center, thereby influencing its catalytic activity.

Steric Effects: The methoxy groups provide steric bulk, which can create a specific chiral environment around the metal center. This is crucial for enantioselective catalysis, where controlling the spatial arrangement of substrates is key to achieving high selectivity for one enantiomer over another.

These properties make this compound a promising candidate for developing new catalysts for a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Investigation in Organic Semiconductors and Photovoltaic Material Design

The electronic properties of hydrazine (B178648) derivatives make them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The performance of these materials is heavily dependent on their molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the HOMO-LUMO gap determines the energy required for electronic excitation.

For this compound, the electron-rich trimethoxy-phenyl ring acts as a strong donor, while the hydrazide moiety can participate in charge delocalization. This donor-acceptor characteristic is fundamental to designing materials for organic electronics. A smaller HOMO-LUMO gap generally facilitates easier electron excitation and better charge transport, which are desirable properties for semiconductor materials.

| Property | Description | Significance in Organic Electronics | Reference |

|---|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Determines the ability to donate electrons (p-type character) and influences the open-circuit voltage in photovoltaics. | |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Determines the ability to accept electrons (n-type character) and affects electron mobility. | |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Corresponds to the energy required for electronic excitation; a key factor in determining the optical and electronic properties of the material. | |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences molecular packing in the solid state and the charge separation efficiency in photovoltaic devices. |

Role in Corrosion Inhibition Mechanisms on Metal Surfaces

Derivatives of trimethoxy-benzylidene hydrazine have demonstrated exceptional efficacy as corrosion inhibitors for metals like carbon steel in acidic environments. nih.gov A comprehensive study on 2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide (TMBHCA), a closely related compound, revealed inhibition efficiencies as high as 97.8% at a concentration of 200 ppm. nih.gov

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physisorption, chemisorption, or a combination of both. nih.gov The trimethoxy-phenyl group and the heteroatoms (nitrogen, oxygen, and in some derivatives, sulfur) play a crucial role in this process. These atoms possess lone pairs of electrons that can form strong coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface. nih.gov

Key findings from electrochemical studies indicate that these molecules act as mixed-type inhibitors . This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov This is evidenced by a significant decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance (R_ct) upon addition of the inhibitor, without causing a major shift in the corrosion potential (E_corr). nih.gov The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a protective monolayer that physically blocks the corrosive agents. researchgate.net

| Parameter | Value (Uninhibited) | Value (Inhibited) | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|

| Corrosion Current Density (i_corr, μA·cm⁻²) | 305.3 | 23.72 | 92.2% | nih.gov |

| Polarization Resistance (R_p, Ω·cm²) | 80.7 | 1296 | - | nih.gov |

| Charge Transfer Resistance (R_ct, Ω·cm²) | - | Increased | - | nih.gov |

| Double-Layer Capacitance (C_dl) | - | Decreased | - | nih.gov |

Exploration as Scaffolds for Advanced Chemical Probes and Reagents

The hydrazide functional group is an exceptionally versatile platform in chemical biology and drug discovery for creating advanced chemical probes and reagents. biorxiv.orgnih.gov Hydrazides can be readily converted into a wide array of other functional groups or used as a reactive handle for bioconjugation.

This compound can serve as a core scaffold in several ways:

Synthesis of Hydrazones: The hydrazide can react with aldehydes and ketones to form stable hydrazone linkages (-CO-NH-N=C). mdpi.com This reaction is widely used to attach the trimethoxy-phenyl core to other molecules of interest, such as fluorophores for bioimaging, or to pharmacologically active moieties to create new drug candidates. mdpi.commdpi.com This reaction is often catalyzed by a small amount of acetic acid. mdpi.com

Precursors to Heterocycles: Hydrazides are key intermediates in the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazoles, triazoles, and pyrazoles, which are prevalent structures in medicinal chemistry. nih.govuobaghdad.edu.iq

Affinity-Based Probes: The terminal -NH₂ group of the hydrazide can be functionalized with reporter tags like biotin. researchgate.net A biotinylated version of this compound could be used as an affinity probe to identify and isolate its protein binding partners from complex biological lysates, helping to elucidate its mechanism of action. researchgate.net

Fragment-Based Drug Discovery: The trimethoxy-phenyl hydrazide structure itself can be used as a fragment in screening campaigns to identify new lead compounds. The trimethoxy substitution pattern is found in many biologically active natural products and drugs, making it a privileged scaffold for interacting with biological targets.

The electron-rich nature of the hydrazine group also allows it to react through both polar and radical mechanisms, enabling it to target a diverse range of enzymes, particularly those that rely on cofactors. biorxiv.org This broad reactivity makes hydrazide-based scaffolds powerful tools for exploring complex biological systems.

Future Research Directions and Methodological Innovations

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly central to modern synthetic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future synthesis of trimethoxy-acetic acid hydrazide would benefit from adopting these approaches.

Current research on related hydrazide compounds has demonstrated the feasibility of several green techniques. mdpi.com For instance, solvent-free synthesis using mechanical grinding has proven effective for producing hydrazide derivatives with high yields and short reaction times. mdpi.com Another promising avenue is the use of water as a solvent, which drastically reduces the environmental impact compared to traditional organic solvents. chemmethod.com High hydrostatic pressure (HHP) has also emerged as a novel, solvent- and catalyst-free method for synthesizing hydrazones, achieving nearly quantitative yields at room temperature. mdpi.com

Furthermore, solid-phase synthesis techniques, which are being optimized to use more environmentally benign solvents, offer a way to reduce the consumption of carcinogenic, mutagenic, or reprotoxic (CMR) reagents. nih.goviris-biotech.deresearchgate.netiris-biotech.de These methods, often applied to peptide hydrazides, could be adapted for this compound, streamlining purification and minimizing waste. nih.goviris-biotech.deresearchgate.net

Table 1: Comparison of Green Synthesis Methods for Hydrazide Derivatives

| Method | Key Advantages | Typical Solvents/Conditions | Applicability to this compound |

|---|---|---|---|

| Mechanical Grinding | Solvent-free, short reaction times, high yields. mdpi.com | Solid-state, L-proline as organocatalyst. mdpi.com | High; potential for efficient, waste-free synthesis. |

| Aqueous Synthesis | Environmentally benign, low cost. chemmethod.com | Water, microwave irradiation. chemmethod.com | High; ideal for reducing organic solvent use. |

| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free, high atom economy, room temperature. mdpi.com | No solvent, 1:1 molar ratio of reactants. mdpi.com | High; offers a clean and efficient synthesis route. |

| Solid-Phase Synthesis | Reduced reagent consumption, simplified purification. nih.govresearchgate.net | "Preferred" green solvents (e.g., acetone). nih.goviris-biotech.de | Moderate; would require development of a suitable resin-linking strategy. |

Development of High-Throughput Screening Methodologies for Novel Derivatives

To explore the potential applications of this compound, particularly in drug discovery and materials science, the synthesis and evaluation of a large library of its derivatives are necessary. High-throughput experimentation (HTE) is a powerful strategy that accelerates this process by using automation and robotics to perform many reactions in parallel on a small scale. youtube.com

By combining this compound with a diverse array of aldehydes and ketones in multi-well plates, a vast chemical space can be explored rapidly. youtube.com This approach allows for the efficient identification of "hit" compounds with desirable biological activities or material properties. youtube.com The workflow involves automated liquid handling for dispensing stock solutions, parallel reaction execution, and rapid analysis of the products, significantly shortening the discovery and optimization timeline compared to traditional, iterative methods. youtube.com The integration of HTE would enable the rapid generation of structure-activity relationships (SAR) for derivatives of this compound, guiding further development. nih.govnih.gov

Advanced In Silico Modeling for Predictive Design of Functional Molecules

Computational chemistry and molecular modeling are indispensable tools for modern chemical research, offering predictive insights into molecular properties and interactions, thereby reducing the time and cost associated with experimental work. mdpi.com For this compound, in silico methods can be employed to design novel derivatives with specific functions.

Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the physicochemical properties of molecules and their biological activities, guiding the design of more potent compounds. mdpi.com Molecular docking simulations can predict how derivatives might bind to biological targets, such as enzymes or receptors, providing a rationale for their observed activity and suggesting structural modifications for improved affinity. mdpi.comnih.gov For instance, docking studies on other hydrazide-hydrazones have successfully predicted their binding affinities and interactions with key amino acid residues in enzyme active sites. nih.govnih.gov

Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles can be predicted computationally, allowing researchers to prioritize compounds with favorable pharmacokinetic properties early in the discovery process, avoiding costly late-stage failures. mdpi.comijcce.ac.ir

Table 2: In Silico Tools for the Design of this compound Derivatives

| Computational Method | Application | Predicted Parameters | Reference Example |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a biological target. | Binding energy (kcal/mol), protein-ligand interactions. | Prediction of binding affinity of hydrazone derivatives to cholinesterase enzymes. nih.gov |

| QSAR | Correlates chemical structure with biological activity. | IC₅₀ values, inhibitory potential. | Identification of relationships between physicochemical properties and biological activities. mdpi.com |

| ADMET Prediction | Assesses drug-likeness and pharmacokinetic properties. | Intestinal absorption, bioavailability, toxicity risks. | Evaluation of hydrazide derivatives for favorable pharmacokinetic profiles. mdpi.comnih.gov |

| Density Functional Theory (DFT) | Predicts electronic structure and surface properties. | Molecular Electrostatic Potential (MEP) maps, reactivity. | Characterization of the electronic properties of new hydrazide-hydrazone Schiff bases. ijcce.ac.ir |

Investigation of Solid-State Properties and Crystal Engineering for Controlled Architectures

The arrangement of molecules in the solid state dictates crucial material properties such as solubility, stability, and bioavailability. Crystal engineering focuses on understanding and controlling intermolecular interactions, like hydrogen bonds, to design crystalline materials with desired architectures and functions. hhu.de

For this compound, the hydrazide moiety is a potent hydrogen bond donor and acceptor, making it an excellent building block for supramolecular assembly. By systematically studying its crystallization with different co-formers (e.g., other active pharmaceutical ingredients or GRAS compounds), it may be possible to create novel co-crystals with enhanced properties. Techniques such as varying solvent systems or introducing fluorine atoms into molecular building blocks can be used to control crystal growth and create flexible, porous frameworks. researchoutreach.org

Recent work on hydrazone molecules has shown that crystal engineering can be used to tune properties like luminescence and mechanical elasticity by controlling the molecular packing in the solid state. nih.gov Applying these principles to this compound could lead to the development of new functional materials, such as flexible optical waveguides or sensors. nih.gov The study of its potential polymorphs—different crystal structures of the same compound—is also crucial, as different forms can have vastly different physical properties.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

While batch synthesis is common in research laboratories, continuous flow chemistry offers significant advantages for scaling up production in a safer, more efficient, and reproducible manner. syrris.com In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. osti.govacs.org

This technology is particularly well-suited for handling potentially energetic intermediates, which can be generated and consumed in situ in small, controlled volumes, minimizing safety risks. rsc.org Methodologies for the continuous flow synthesis of acid hydrazides from their corresponding carboxylic acids have already been developed, demonstrating excellent yields (65-91%) with short residence times (13-25 minutes). osti.govacs.org One study showcased the scalability of this approach by producing 200 grams of a dihydrazide over a 9-hour continuous run. osti.govacs.org

Integrating the synthesis of this compound into an automated flow platform, potentially guided by computer-aided synthesis planning, would represent a significant leap forward. mit.edu Such a system would enable not only the efficient and scalable production of the target compound but also the rapid, automated synthesis of derivative libraries for screening and development. syrris.commit.edu

Q & A

Q. What role do hydrazide linkers play in solid-phase peptide synthesis, and how are aggregation challenges mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.